Pentafluoro(2-carboxyvinyl) sulfur(VI)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

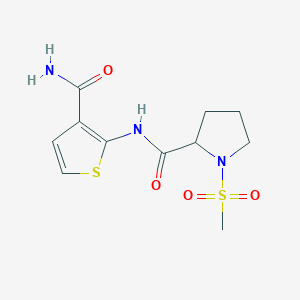

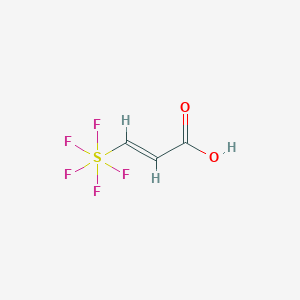

Pentafluoro(2-carboxyvinyl) sulfur(VI) is a chemical compound with the molecular formula C3H3F5O2S . It contains a total of 13 bonds, including 10 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 aliphatic carboxylic acid, and 1 hydroxyl group .

Synthesis Analysis

The synthesis of sulfur(VI) fluorides has seen significant growth in recent years, particularly in the field of catalytic transformations . The installation of the SO2F moiety in an organic compound introduces a functional group that is hydrolytically stable, resistant to reduction/oxidation chemistry, and reacts selectively at the sulfur atom .Molecular Structure Analysis

The molecular structure of Pentafluoro(2-carboxyvinyl) sulfur(VI) includes a total of 13 bonds; 10 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 aliphatic carboxylic acid, and 1 hydroxyl group .Chemical Reactions Analysis

Sulfur(VI) fluorides have been utilized in a variety of catalytic transformations in organic chemistry . The unique properties of sulfur(VI) fluorides, such as their hydrolytic stability and selective reactivity at the sulfur atom, have made them valuable tools in synthesis .Aplicaciones Científicas De Investigación

Catalysis

Sulfur(VI) fluorides, such as Pentafluoro(2-carboxyvinyl) sulfur(VI), have shown remarkable growth in catalytic transformations in organic sulfur(VI) fluoride chemistry . They are used in various catalytic strategies to synthesize and react S(VI) fluorides .

Dyes and Pesticides

The installation of the SO2F moiety in an organic compound introduces a functional group that is hydrolytically stable, resistant to reduction/oxidation chemistry, and reacts selectively at the sulfur atom . These characteristics make sulfur(VI) fluorides suitable for applications in dyes and pesticides .

Protease Inhibitors and Chemical Probes

Sulfur(VI) fluorides briefly reappeared in the literature in the 1960s as protease inhibitors and chemical probes . Their unique stability and reactivity make them useful in these applications .

Polymer Multilayered Films

Sulfur(VI) fluorides can be used in the fabrication of polymer multilayered films using the “sulfur(VI)–fluoride exchange” (SuFEx) click reaction . These films have potential applications in various research areas .

Biomedical Applications

Multilayer films containing free sulfonyl fluoride groups can be readily functionalized via the SuFEx click reaction to tailor the properties of the films for various potential applications . For example, they can be used for H2S biosensors and antibiofouling and antibacterial films .

Development of Synthetic Methods

The applications of SuFEx click chemistry have been demonstrated in various disciplines, including the development of synthetic methods . This involves the preparation of polymers and the covalent capture of protein side chains in a highly selective, context-dependent manner .

Mecanismo De Acción

Target of Action

Pentafluoro(2-carboxyvinyl) sulfur(VI), also known as E-3-Pentafluorosulfanylprop-2-enoic acid, is a compound that has been studied for its potential in the development of covalent inhibitors with high potency and low off-target effects . The primary targets of this compound are proteins involved in protein-protein interactions (PPIs) . These targets play a crucial role in various biological processes, and their modulation can lead to significant changes in cellular function.

Mode of Action

E-3-Pentafluorosulfanylprop-2-enoic acid interacts with its targets through a mechanism known as sulfur(VI) fluoride exchange (SuFEx) in vitro selection . This technique allows the evolution of covalent aptamers from trillions of SuFEx-modified oligonucleotides . Through this interaction, the compound can permanently impair protein functions by targeted cross-linking .

Biochemical Pathways

The biochemical pathways affected by Pentafluoro(2-carboxyvinyl) sulfur(VI) are those involving protein-protein interactions. The compound’s action can perturb these interactions, leading to changes in the downstream effects of these pathways . .

Pharmacokinetics

It is noted that covalent inhibitors like this compound can have simple pharmacokinetic properties due to their ability to permanently impair protein functions .

Result of Action

The result of the action of Pentafluoro(2-carboxyvinyl) sulfur(VI) is the impairment of protein functions involved in protein-protein interactions

Safety and Hazards

Direcciones Futuras

The future of sulfur(VI) fluorides in synthesis looks promising, with over 240 manuscripts published on sulfur(VI) fluorides and sulfur-fluoride exchange (SuFEx) chemistry . A significant portion of this field’s dramatic growth can be attributed to catalytic syntheses and transformations of sulfur(VI) fluorides .

Propiedades

IUPAC Name |

(E)-3-(pentafluoro-λ6-sulfanyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F5O2S/c4-11(5,6,7,8)2-1-3(9)10/h1-2H,(H,9,10)/b2-1+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBNJZYOWKKRGF-OWOJBTEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CS(F)(F)(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/S(F)(F)(F)(F)F)\C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Phenyl-2-(5-phenyl-thiazolo[2,3-c][1,2,4]triazol-3-ylsulfanyl)-ethanone](/img/structure/B2687659.png)

![N-[(2S)-1-Oxo-1-piperidin-1-ylpropan-2-yl]prop-2-enamide](/img/structure/B2687665.png)

![3-Cyclopropyl-1-[1-(2-phenylacetyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2687673.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2687675.png)